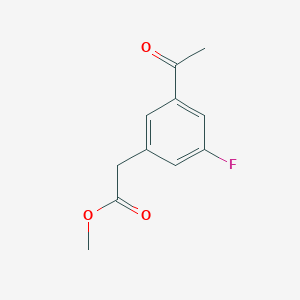
Methyl 2-(3-acetyl-5-fluorophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-acetyl-5-fluorophenyl)acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a fluorine atom, an acetyl group, and a methyl ester group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-acetyl-5-fluorophenyl)acetate typically involves the esterification of 3-acetyl-5-fluorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
3-acetyl-5-fluorobenzoic acid+methanolH2SO4Methyl 2-(3-acetyl-5-fluorophenyl)acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-acetyl-5-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: 3-carboxy-5-fluorobenzoic acid.
Reduction: 2-(3-acetyl-5-fluorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-acetyl-5-fluorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and in the development of enzyme inhibitors.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of Methyl 2-(3-acetyl-5-fluorophenyl)acetate depends on its specific application
Enzyme Inhibition: The ester group can be hydrolyzed by esterases, leading to the formation of an active metabolite that inhibits specific enzymes.
Receptor Binding: The fluorine atom and acetyl group can enhance the binding affinity of the compound to certain receptors, leading to a biological response.
Comparison with Similar Compounds
Methyl 2-(3-acetyl-5-fluorophenyl)acetate can be compared with other similar compounds, such as:
Methyl 2-(3-acetylphenyl)acetate: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
Methyl 2-(3-fluorophenyl)acetate: Lacks the acetyl group, which may affect its binding affinity to biological targets.
Methyl 2-(3-acetyl-5-chlorophenyl)acetate: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in the presence of both the fluorine atom and the acetyl group, which can impart specific chemical reactivity and biological activity that are not observed in its analogs.
Properties
Molecular Formula |
C11H11FO3 |
|---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
methyl 2-(3-acetyl-5-fluorophenyl)acetate |
InChI |
InChI=1S/C11H11FO3/c1-7(13)9-3-8(4-10(12)6-9)5-11(14)15-2/h3-4,6H,5H2,1-2H3 |
InChI Key |
PXLNJFHWNXRXRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)CC(=O)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















